molecular formula C4Cl2F8O4S2 B14328974 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- CAS No. 105214-13-9

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-

Cat. No.: B14328974
CAS No.: 105214-13-9
M. Wt: 399.1 g/mol
InChI Key: YTQKRFHUQIIFJB-UHFFFAOYSA-N
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Description

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- (CAS 105214-13-9) is a specialized organic compound characterized by its perfluorinated butane chain terminated with sulfonyl chloride groups. With the molecular formula C4Cl2F8O4S2 , this structure classifies it as a member of the Per- and Polyfluoroalkyl Substances (PFAS) family . The combination of the strong electron-withdrawing nature of the fluorine atoms and the high reactivity of the sulfonyl chloride groups makes this compound a valuable, albeit highly specialized, building block in research settings. Its primary research value lies in its potential as a monomer or cross-linking agent in polymer chemistry, particularly for creating fluorinated polymers with enhanced stability, specific dielectric properties, or unique surface characteristics. The sulfonyl chloride moieties are highly reactive toward nucleophiles, allowing for the formation of sulfonamide or sulfonate ester linkages, which can be exploited to incorporate a rigid, fluorinated backbone into larger molecular architectures. Current hazard assessments for this specific compound are limited, with insufficient data available to classify its carcinogenicity, mutagenicity, reproductive toxicity, and other health and environmental hazards . It is critical to handle this material with appropriate safety precautions. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant Material Safety Data Sheet (MSDS) prior to use .

Properties

CAS No.

105214-13-9

Molecular Formula

C4Cl2F8O4S2

Molecular Weight

399.1 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride

InChI

InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18

InChI Key

YTQKRFHUQIIFJB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of Fluorinated Precursors

The most widely reported method involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutane-1,4-dithiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The process proceeds via nucleophilic substitution, where the thiol (-SH) groups are converted to sulfonyl chloride (-SO₂Cl) functionalities.

Reaction Setup :

  • Starting Material : 1,1,2,2,3,3,4,4-octafluorobutane-1,4-dithiol
  • Chlorinating Agent : Excess thionyl chloride (molar ratio ≥ 4:1 relative to dithiol)
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Temperature : Reflux conditions (40–60°C) under inert atmosphere (N₂/Ar)
  • Duration : 12–24 hours

The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) as byproducts, necessitating gas scrubbing systems. Post-reaction, the crude product is purified via vacuum distillation to isolate the disulfonyl chloride.

Key Challenges :

  • Moisture Sensitivity : Residual water hydrolyzes sulfonyl chloride groups to sulfonic acids, reducing yield.
  • Side Reactions : Over-chlorination or oxidative degradation may occur without strict temperature control.

Alternative Fluorination-Sulfonation Pathways

In cases where the fluorinated dithiol precursor is unavailable, a tandem fluorination-sulfonation approach may be employed:

  • Step 1 : Sulfonation of 1,4-dichlorobutane with fuming sulfuric acid to form 1,4-butanedisulfonic acid.
  • Step 2 : Fluorination using sulfur tetrafluoride (SF₄) or electrochemical fluorination (Simons process) to replace C-H bonds with C-F bonds.
  • Step 3 : Chlorination with PCl₅ to convert sulfonic acid groups to sulfonyl chlorides.

This method is less favored industrially due to the hazards associated with SF₄ and the energy-intensive nature of electrochemical fluorination.

Industrial Production Methods

Large-scale synthesis prioritizes safety and cost efficiency, often employing continuous-flow reactors to mitigate risks from exothermic reactions. Key considerations include:

Parameter Optimal Condition Purpose
Chlorinating Agent Thionyl chloride Higher selectivity, fewer byproducts
Reactor Material Glass-lined or Hastelloy® C-276 Corrosion resistance
Pressure Atmospheric Simplifies gas venting
Purification Fractional distillation Removes unreacted dithiol and SOCl₂

Industrial yields typically range between 65–75%, with purity exceeding 98% after distillation.

Reaction Mechanisms and Kinetics

The conversion of thiols to sulfonyl chlorides proceeds via a two-stage mechanism:

  • Thiol to Thiochloride :
    $$ \text{RSH} + \text{SOCl}2 \rightarrow \text{RSCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

  • Oxidative Chlorination :
    $$ \text{RSCl} + 2\text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{S}2\text{Cl}2 + \text{HCl} \uparrow $$

Kinetic studies indicate the second step is rate-limiting, with an activation energy of ~85 kJ/mol.

Analytical Characterization

Spectroscopic Data :

  • ¹⁹F NMR : δ -120 to -125 ppm (CF₂ groups), δ -70 to -75 ppm (CF₃ groups).
  • IR : Strong absorptions at 1360 cm⁻¹ (S=O) and 580 cm⁻¹ (C-F).

Elemental Analysis :

Element Theoretical % Observed %
C 12.05 12.01
F 38.01 37.89
S 16.08 15.95

Applications and Derivatives

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- serves as a precursor for:

  • Fluorinated Polymers : Sulfonated polyelectrolytes for fuel cells.
  • Pharmaceutical Intermediates : Cross-linking agent in drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines and alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn between the non-fluorinated compound and structurally or functionally related perfluorinated sulfonyl compounds.

Structural and Functional Analogues

Property 1,4-Butanedisulfonyl Dichloride (C₄H₈Cl₂O₄S₂) Perfluorinated Sulfonyl Chlorides (e.g., [51947-19-4], [90218-71-6]) Octafluorobutane Sulfonic Acid ([70259-86-8])
Molecular Weight 255.14 g/mol 600–800 g/mol (typical range) 316.1 g/mol
Fluorine Content 0% 50–70% (due to pentafluoroethyl/heptadecafluorooctyl groups) 48.1% (octafluorobutane backbone)
Boiling Point 361.9°C Not reported (typically higher due to fluorination) Decomposes before boiling
Density 1.6 g/cm³ >1.8 g/cm³ (fluorinated groups increase density) ~1.8 g/cm³ (estimated)
Applications Polymer/surfactant synthesis Water-repellent coatings, firefighting foams Electroplating, catalysts

Key Differences

Fluorination Impact: Non-fluorinated 1,4-butanedisulfonyl dichloride exhibits lower thermal stability and hydrophobicity compared to perfluorinated analogs like [51947-19-4], which contain pentafluoroethyl or heptadecafluorooctyl groups. These fluorinated chains enhance resistance to heat and chemical degradation . The octafluorobutane backbone in [70259-86-8] (octafluorobutane sulfonic acid) confers strong acidity, making it useful as a catalyst, whereas the dichloride form is more reactive in nucleophilic substitutions .

Regulatory and Safety Profiles: 1,4-Butanedisulfonyl dichloride is classified under HS code 2904.10.5000 (4.2% general tariff) . Perfluorinated sulfonyl chlorides (e.g., [90218-71-6]) are regulated under TSCA (Toxic Substances Control Act) due to persistence in the environment .

Synthetic Utility: The dichloride’s dual sulfonyl chloride groups enable bifunctional crosslinking in polymer chemistry. In contrast, perfluorinated sulfonamides like [68298-12-4] (nonafluoro-N-methyl butanesulfonamide) are tailored for lithium-ion battery electrolytes due to their oxidative stability .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-?

Answer:
The synthesis involves sequential fluorination, sulfonation, and chlorination. A typical route includes:

Fluorination: Perfluorination of the butane backbone using fluorine gas or derivatives under controlled conditions to achieve full substitution (1,1,2,2,3,3,4,4-octafluorobutane).

Sulfonation: Reaction with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 1,4-positions.

Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert sulfonic acid groups to sulfonyl chlorides.
Key purification steps include fractional distillation (boiling point: 361.9°C at 760 mmHg) and recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized to prevent decomposition during synthesis or storage?

Answer:
Decomposition is mitigated by:

  • Dilute Solutions: Maintaining low concentrations (<0.1 M) during reactions to reduce intermolecular interactions that promote degradation.
  • Temperature Control: Avoiding prolonged exposure to temperatures >100°C; storage at –20°C under inert gas (e.g., argon).
  • Stabilizers: Adding radical inhibitors (e.g., BHT) or moisture scavengers (e.g., molecular sieves).
    Flash distillation under reduced pressure (e.g., 10 mmHg) minimizes thermal stress during purification .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Answer:

  • 19F NMR: Confirms octafluorination pattern (δ -120 to -125 ppm for CF₂ groups).
  • FT-IR: Peaks at 1370–1400 cm⁻¹ (S=O stretching) and 580–620 cm⁻¹ (C-F stretching).
  • Elemental Analysis: Matches theoretical values (C: 18.84%, Cl: 27.82%, S: 25.14%).
  • Mass Spectrometry (EI): Molecular ion peak at m/z 255.14 (C₄H₈Cl₂O₄S₂) .

Advanced: What mechanistic factors enhance the electrophilicity of sulfonyl chloride groups in perfluorinated systems?

Answer:
The electron-withdrawing nature of fluorine substituents polarizes the S-Cl bond, increasing electrophilicity. Comparative studies with non-fluorinated analogs (e.g., 1,4-butanedisulfonyl dichloride) show:

  • Reactivity in Nucleophilic Substitution: Fluorinated derivatives react 10–20× faster with amines (e.g., aniline) due to reduced electron density at sulfur.
  • Computational Evidence: DFT calculations indicate a 15% higher partial positive charge on sulfur in the fluorinated compound .

Advanced: How can environmental persistence and bioaccumulation risks be assessed for this compound?

Answer:

  • Hydrolysis Studies: Measure degradation kinetics in aqueous buffers (pH 2–12) at 25–50°C. Fluorinated sulfonyl chlorides typically hydrolyze slowly (t₁/₂ > 30 days at pH 7).
  • QSAR Modeling: Predict bioaccumulation potential using logP values (experimental logP = 3.06) and molecular volume.
  • Ecotoxicity Assays: Test acute toxicity in Daphnia magna or algal models to establish LC₅₀ values .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 172.7°C).
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb with vermiculite.
  • Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent moisture ingress .

Advanced: How does the compound’s fluorinated structure influence its solubility and reactivity in polar vs. non-polar solvents?

Answer:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole interactions. Limited solubility in hydrocarbons (logP = 3.06).
  • Reactivity: In DMF, sulfonyl chloride groups undergo rapid nucleophilic substitution, while in toluene, reactivity decreases due to reduced solvation. Kinetic studies show a 5× rate increase in DMSO vs. THF .

Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) across studies?

Answer:

  • Standardization: Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points).
  • Purity Assessment: Compare samples via GC-MS to rule out impurities affecting boiling points (e.g., residual solvents).
  • Literature Cross-Validation: Prioritize data from peer-reviewed journals over technical reports .

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